REACTION_SMILES
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[C:2](#[CH:3])[c:4]1[cH:5][c:6]([NH:10][c:11]2[n:12][cH:13][n:14][c:15]3[cH:16][c:17]([O:26][CH2:27][CH2:28][O:29][CH3:30])[c:18]([O:21][CH2:22][CH2:23][O:24][CH3:25])[cH:19][c:20]23)[cH:7][cH:8][cH:9]1.[CH3:33][S:34]([OH:35])(=[O:36])=[O:37].[CH3:39][CH2:40][O:41][C:42](=[O:43])[CH3:44].[ClH:1].[Na+:32].[OH-:31].[OH2:38]>>[C:2](#[CH:3])[c:4]1[cH:5][c:6]([NH:10][c:11]2[n:12][cH:13][n:14][c:15]3[cH:16][c:17]([O:26][CH2:27][CH2:28][O:29][CH3:30])[c:18]([O:21][CH2:22][CH2:23][O:24][CH3:25])[cH:19][c:20]23)[cH:7][cH:8][cH:9]1.[CH3:33][S:34](=[O:35])(=[O:36])[OH:37]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1cccc(Nc2ncnc3cc(OCCOC)c(OCCOC)cc23)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
|
product
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Smiles
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C#Cc1cccc(Nc2ncnc3cc(OCCOC)c(OCCOC)cc23)c1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |